LY 344864 is a chemical compound recognized primarily as a selective agonist for the serotonin 5-HT1F receptor. This compound has garnered attention in pharmacological research due to its potential applications in treating migraine and other neurological disorders. The systematic name for LY 344864 is N-[(3S)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide, and it has a molecular formula of C18H22FN3O. Its CAS registry number is 1217756-94-9, and it exists as an S-enantiomer with a high degree of selectivity for the 5-HT1F receptor over other serotonin receptors, exhibiting an effective concentration (EC50) of approximately 3 nM .
LY 344864 was developed as part of research into serotonin receptor agonists, particularly focusing on the 5-HT1F subtype. It is classified as a pharmaceutical compound within the category of serotonin receptor modulators. The compound is synthesized from various precursors and has been extensively studied in both in vitro and in vivo models to evaluate its pharmacological properties and therapeutic potential .
The synthesis of LY 344864 involves several key steps that include the preparation of intermediates and the final enantioselective synthesis. The general synthetic route includes:
The synthesis typically employs techniques such as:
LY 344864 features a complex molecular structure characterized by a carbazole core with various functional groups including a dimethylamino group and a fluorobenzamide moiety. The stereochemistry is crucial for its activity at the target receptor.
These structural representations are essential for computational modeling and understanding the interaction mechanisms with biological targets .
LY 344864 can undergo several chemical reactions, including:
These reactions are pivotal in modifying the compound for enhanced pharmacological properties or to create derivatives for further study .
The reactions are generally conducted under controlled conditions to optimize yields and selectivity. Analytical methods such as HPLC (High Performance Liquid Chromatography) are employed to monitor reaction progress and product purity.
LY 344864 acts primarily through agonism at the serotonin 5-HT1F receptor. This mechanism involves:
Data from studies indicate that its action may also involve downstream effects on other signaling molecules such as Akt, further elucidating its role in neuropharmacology .
These properties are significant for formulation development and therapeutic applications .
LY 344864 has been studied primarily for its potential applications in treating migraine disorders due to its selective action on serotonin receptors involved in pain modulation. Research indicates that it may inhibit calcitonin gene-related peptide (CGRP) release, which is implicated in migraine pathophysiology. Its efficacy has been compared favorably to traditional triptans, suggesting it could serve as an alternative treatment option with potentially fewer cardiovascular side effects .
In addition to migraine treatment, ongoing research explores its utility in other central nervous system-related disorders where serotonin modulation may play a beneficial role .
LY 344864 is a synthetic small molecule belonging to the substituted tetrahydrocarbazole chemical class. Its systematic IUPAC name is N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide hydrochloride, reflecting its chiral center at the 3-position and hydrochloride salt formulation [1] [4]. The compound carries several alternative designations across scientific literature and vendor catalogs, including the non-salt form LY-344864 and the hydrochloride designation LY344864 HCl. Key identifiers include:
Table 1: Chemical Identifiers for LY 344864
Property | Free Base | Hydrochloride Salt |
---|---|---|
IUPAC Name | N-[(3R)-3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-4-fluorobenzamide | Same as free base + hydrochloride |
CAS Registry Number | 186544-26-3 | 1217756-94-9 |
Molecular Formula | C₂₁H₂₂FN₃O | C₂₁H₂₂FN₃O · HCl |
Exact Molecular Weight | 351.42 g/mol | 387.88 g/mol |
Canonical SMILES | CN(C)[C@@H]1CCC2=C(C1)C1=CC(NC(=O)C3=CC=C(F)C=C3)=CC=C1N2 | Cl. CN(C)[C@@H]1CCC2=C(C1)C1=CC(NC(=O)C3=CC=C(F)C=C3)=CC=C1N2 |
Developed by Eli Lilly and Company in the mid-1990s, LY 344864 emerged from targeted drug discovery efforts aimed at identifying selective agonists for the then-recently cloned serotonin 5-HT₁F receptor subtype. This receptor was identified through molecular homology screening shortly before LY 344864's development, creating a need for selective pharmacological tools [10]. Researchers characterized LY 344864 as a potent and selective 5-HT₁F agonist in 1997, demonstrating its ability to inhibit cyclic AMP accumulation in cells expressing recombinant human 5-HT₁F receptors with an EC₅₀ of 3 nM and near-full efficacy relative to serotonin itself [7]. Crucially, binding studies revealed exceptional selectivity (>80-fold) over other serotonin receptor subtypes, particularly the closely related 5-HT₁B, 5-HT₁D, and 5-HT₁A receptors, which distinguished it from existing non-selective serotonergic agents like the triptans [1] [7]. Although LY 344864 itself was not advanced into clinical development for migraine (the initial therapeutic focus), its pharmacological validation of 5-HT₁F agonism as a viable mechanism for inhibiting trigeminovascular activation directly paved the way for the development of lasmiditan, a selective 5-HT₁F agonist now approved for acute migraine treatment [6] [10].
LY 344864 features a complex, chiral structure integrating several pharmacophoric elements essential for its activity and selectivity:
Physicochemically, LY 344864 hydrochloride is a white to off-white solid with high purity (typically ≥99% by HPLC). It exhibits significant solubility in water (up to 50 mM) and excellent solubility in dimethyl sulfoxide (DMSO) (up to 100 mM), facilitating its use in aqueous biological assays and as a stock solution in organic solvent [1] [9]. Its moderate molecular weight (387.88 g/mol for the HCl salt) and lipophilic nature contribute to its ability to penetrate the blood-brain barrier to some extent, as demonstrated in rodent studies following intravenous administration [3] [7].
Table 2: Key Physicochemical and Pharmacokinetic Properties of LY 344864 Hydrochloride
Property | Value | Experimental Conditions/Notes |
---|---|---|
Physical Form | White to off-white solid | Typically supplied as hydrochloride salt |
Purity | ≥ 99% (HPLC) | Vendor specifications [1] [9] |
Water Solubility | 50 mM (19.39 mg/mL) | [1] |
DMSO Solubility | 100 mM (38.79 mg/mL) | [1] [8] |
Molecular Weight | 387.88 g/mol (HCl salt) | C₂₁H₂₂FN₃O · HCl |
Storage Stability | Stable at +4°C | Recommended storage condition [1] [4] |
Blood-Brain Barrier Penetration | Moderate (Detectable in rat brain post-IV) | 1 mg/kg IV dose [3] [7] |
The 5-HT₁F receptor is a Gᵢ/G₀-protein coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), with significant presence in regions critically involved in pain processing and migraine pathophysiology, including the trigeminal ganglion, trigeminal nucleus caudalis (TNC), thalamus, cortex, and hippocampus [5] [10]. Unlike the closely related 5-HT₁B and 5-HT₁D receptors, which are densely expressed on cerebral blood vessels and mediate vasoconstriction, 5-HT₁F receptors exhibit minimal vascular expression and possess no significant vasoconstrictive activity [6] [10]. This key distinction provided the fundamental rationale for developing selective 5-HT₁F agonists like LY 344864:
Table 3: Selectivity Profile of LY 344864 for Human 5-HT Receptors (Ki Values) [1] [4] [9]
Receptor Subtype | Ki (μM) | Selectivity Ratio vs. 5-HT₁F |
---|---|---|
5-HT₁F | 0.006 | 1 |
5-HT₁A | 0.53 | ~88-fold |
5-HT₁B | 0.55 | ~92-fold |
5-HT₁D | 0.56 | ~93-fold |
5-HT₁E | 1.42 | ~237-fold |
5-HT₂B | 1.70 | ~283-fold |
5-HT₂A | 3.50 | ~583-fold |
5-HT₂C | 3.94 | ~657-fold |
5-HT₇ | 4.85 | ~808-fold |
Rat α₁-Adrenergic | 5.06 | ~843-fold |
Rat α₂-Adrenergic | 3.69 | ~615-fold |
LY 344864 thus serves as a critical pharmacological tool for dissecting the functional roles of the 5-HT₁F receptor subtype in neurological processes, free from confounding activity at vasoactive 5-HT₁B receptors or other off-target serotonergic receptors. Its selectivity profile underpins its utility in validating 5-HT₁F agonism as a viable non-vasoconstrictive strategy for migraine and potentially other CNS disorders involving neuropeptide dysregulation, glutamate excitotoxicity, or mitochondrial dysfunction [2] [6] [7].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4